(2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thiox o(1,3-thiazolidin-3-yl)]carboxamide
Description
The compound (2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide features a hybrid structure combining a benzoazolidinone core with a 2-thioxo-thiazolidinone scaffold. The 2-methylphenyl carboxamide group is attached to the thiazolidinone nitrogen, while the 1-pentylbenzoazolidin-3-ylidene substituent at position 5 introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-4-9-14-26-18-13-8-7-12-17(18)19(22(26)29)20-23(30)27(24(31)32-20)25-21(28)16-11-6-5-10-15(16)2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,28)/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOISRIOYUNBHL-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as condensation, cyclization, and substitution. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency. The choice of solvents, reagents, and purification techniques is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Core Structural Features
The thiazolidinone ring is a common motif in bioactive compounds. Below is a comparison of key structural elements and their implications:
Key Observations :
- Lipophilicity : The 1-pentyl chain may improve membrane permeability compared to shorter alkyl or aromatic substituents (e.g., benzylidene in ).
- Electron-withdrawing groups (e.g., chloro in ) correlate with enhanced antimicrobial activity, suggesting the target’s thioxo group could similarly modulate reactivity .
Bioactivity and Mechanism Insights
While direct data for the target compound is unavailable, analogs provide clues:
- Antimicrobial Activity: Compounds like 4d (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) highlight the importance of the thiazolidinone core and electron-deficient aryl groups . The target’s benzoazolidinone may mimic these effects.
- Docking Studies: suggests thiazolidinones bind microbial enzymes via hydrogen bonding and hydrophobic interactions . The pentyl chain in the target compound could enhance binding to hydrophobic pockets.
Physicochemical Properties
Biological Activity
The compound (2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| IUPAC Name | (2-methylphenyl)-N-[4-oxo-5-(2-oxo-1-pentylbenzo[d]azolidin-3-ylidene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide |
| CAS Number | 301691-88-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar thiazolidinone derivatives. For instance, derivatives exhibiting antibacterial activity against various Gram-positive and Gram-negative bacteria have shown minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL. These compounds outperformed traditional antibiotics such as ampicillin and streptomycin by a significant margin .
Key Findings:
- Most Sensitive Bacteria : Enterobacter cloacae
- Most Resistant Bacteria : Escherichia coli
The structure–activity relationship indicates that modifications in the thiazolidinone moiety can enhance antibacterial efficacy. For example, the presence of specific substituents has been linked to improved activity against Staphylococcus aureus and Bacillus cereus.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been conducted on normal human cells (e.g., MRC5). The results suggested that while the compound exhibits significant antimicrobial properties, its cytotoxic effects on normal cells were minimal at therapeutic concentrations. This is critical for evaluating the safety profile of the compound for potential therapeutic applications.
The proposed mechanism of action for the compound involves:
- Inhibition of Bacterial Enzymes : Molecular docking studies suggest that the compound may inhibit key bacterial enzymes such as MurB, which is essential for bacterial cell wall synthesis.
- Interaction with Fungal Pathways : For antifungal activity, it is believed to target lanosterol demethylase, an enzyme involved in ergosterol biosynthesis in fungi.
Antimicrobial Activity Summary
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.060 |
Cytotoxicity Results
| Cell Line | IC50 (mg/mL) |
|---|---|
| MRC5 | >100 |
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated various thiazolidinone derivatives, including those structurally related to our compound. The results indicated that modifications led to enhanced antibacterial activities against a panel of pathogens, with some compounds showing up to a 50-fold increase in potency compared to standard antibiotics .
Study 2: Safety Profile
Another investigation focused on the cytotoxicity of these derivatives in human cell lines, revealing that while they were effective against pathogens, their impact on normal cells remained low, suggesting a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
